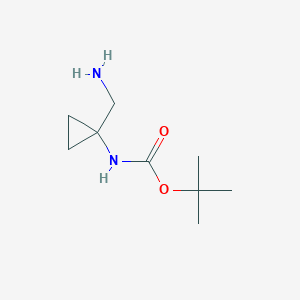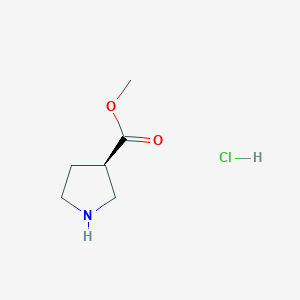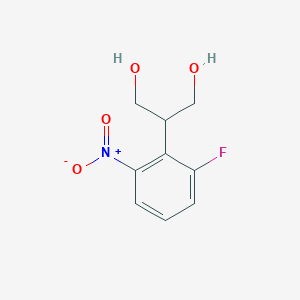
2-(2-Fluoro-6-nitrophenyl)propane-1,3-diol
Descripción general
Descripción
2-(2-Fluoro-6-nitrophenyl)propane-1,3-diol, also known as 2-FNP or fluoronitrophenyl-1,3-diol, is a chemical compound composed of a fluorine atom. It has a molecular weight of 215.18 g/mol . The compound’s CAS number is 1131605-32-7 .
Molecular Structure Analysis
The molecular structure of 2-(2-Fluoro-6-nitrophenyl)propane-1,3-diol is represented by the formula C9H10FNO4 . The SMILES notation for this compound is C1=CC(=C(C(=C1)F)C(CO)CO)N+[O-] .Aplicaciones Científicas De Investigación
Solvatochromism and Solvent Analysis
- Azo Dyes Synthesis : Research has shown the use of related compounds in synthesizing azo dyes, which exhibit solvatochromism - a change in color with different solvents. These dyes are significant for their potential applications in dye-sensitized solar cells and optical data storage (Hofmann et al., 2008).
Chemical Synthesis and Homologation
- Tryptophan Precursor Synthesis : One study involved transforming 2-(2-Nitrophenyl)-1,3-propanediol into different compounds, including a tryptophan precursor, demonstrating its utility in organic synthesis (Tanaka, Yasuo, & Torii, 1989).
Analytical Chemistry
- Liquid Chromatography : This compound has been analyzed in pharmaceutical forms using liquid chromatography with UV detection, showing its importance in analytical chemistry and quality control (Al-Rimawi & Kharoaf, 2011).
Organic Chemistry and Catalysis
- Catalysis in Asymmetric Reduction : It has been used as a catalyst in the asymmetric reduction of acetophenone, demonstrating its role in stereoselective organic synthesis (Rong, Li, & Zhang, 2000).
Spectroscopy and Structural Studies
- Infrared and Raman Spectroscopy : The derivative 2-Nitro-2-phenyl-propane-1,3-diol has been studied using FT-Infrared and Raman spectroscopy, highlighting its significance in molecular structure and vibrational studies (Kaya et al., 2017).
Materials Science
- Energetic Plasticizer Synthesis : A novel fluoro-nitrato energetic plasticizer was synthesized using this compound, indicating its potential in materials science, particularly in developing energetic materials (Keerthi et al., 2022).
Electrochemistry
- Electrosynthesis : The compound has been used in the electrosynthesis of nitroso compounds, showcasing its utility in electrochemical reactions (Cristea et al., 2005).
Coordination Chemistry
- Ligand for Spin Clusters : It has been used as a multidentate ligand for nickel- and cobalt-based spin clusters, important in coordination chemistry and magnetic materials research (Ferguson et al., 2011).
Polymer Science
- Polymerizable Derivatives : The compound has been converted into polymerizable derivatives for generating cavities in polymer materials, highlighting its role in polymer science and material engineering (Gorski et al., 2000).
Radiopharmaceuticals
- Nitroaldol Reaction : It has been involved in the nitroaldol reaction to form labeled compounds, indicating its relevance in the field of radiopharmaceuticals (Kato et al., 2011).
Propiedades
IUPAC Name |
2-(2-fluoro-6-nitrophenyl)propane-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO4/c10-7-2-1-3-8(11(14)15)9(7)6(4-12)5-13/h1-3,6,12-13H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAMRYBIYYCRTJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(CO)CO)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50677403 | |
| Record name | 2-(2-Fluoro-6-nitrophenyl)propane-1,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50677403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Fluoro-6-nitrophenyl)propane-1,3-diol | |
CAS RN |
1131605-32-7 | |
| Record name | 2-(2-Fluoro-6-nitrophenyl)propane-1,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50677403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-methoxy-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1394200.png)
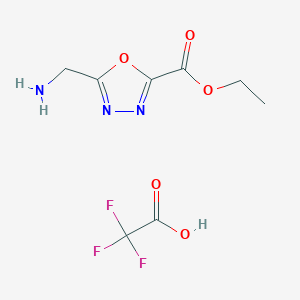
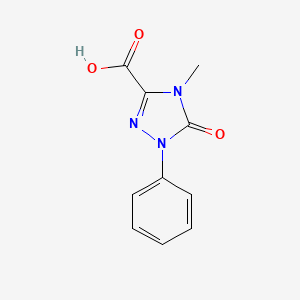
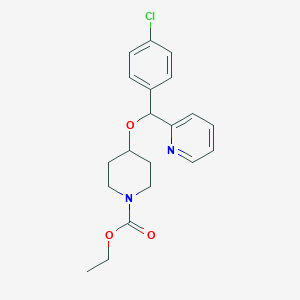
![4-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1394207.png)
![7-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1394208.png)
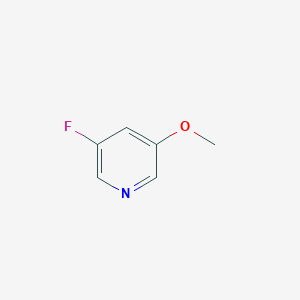



![2-[1-(2-Chloro-acetyl)-piperidin-4-ylmethyl]-6-(4-methoxy-phenyl)-2H-pyridazin-3-one](/img/structure/B1394219.png)
![1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid](/img/structure/B1394220.png)
